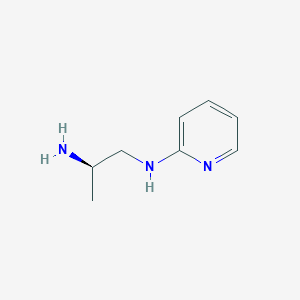
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. This compound is notable for its use as a bidentate ligand in coordination chemistry, where it forms complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine typically involves the reaction of 2-bromopyridine with ®-1,2-diaminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the ammonolysis of 1,2-dichloropropane with ammonia. This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .
化学反应分析
Types of Reactions
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
科学研究应用
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
作用机制
The mechanism of action of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its two amine groups. This coordination can alter the electronic properties of the metal ion, making it more or less reactive in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
Similar Compounds
1,2-Diaminopropane: A simpler chiral diamine with similar coordination properties.
Ethylenediamine: Another bidentate ligand commonly used in coordination chemistry.
1,3-Diaminopropane: A structural isomer with different coordination properties.
Uniqueness
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalytic applications where strong and selective coordination is required .
属性
CAS 编号 |
197964-77-5 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2R)-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI 键 |
FXESYRVBOSQTDD-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CNC1=CC=CC=N1)N |
规范 SMILES |
CC(CNC1=CC=CC=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
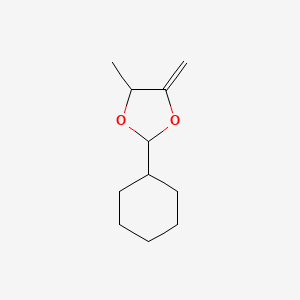
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
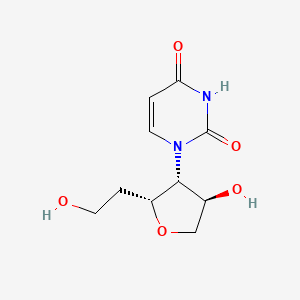
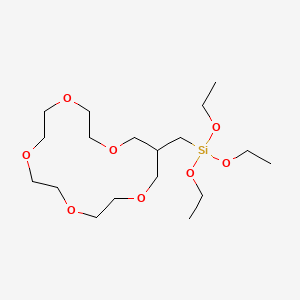
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)


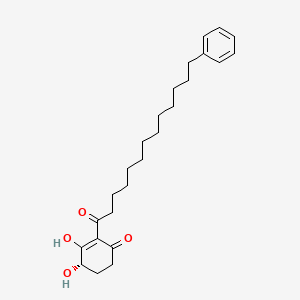

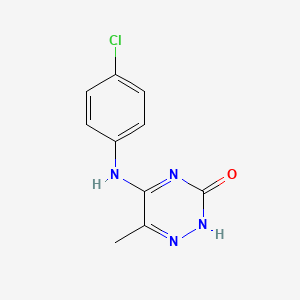
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
